N-(3-methoxybenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
Description
This compound belongs to the thiazolo[4,5-d]pyrimidine class, characterized by a fused thiazole-pyrimidine core. The structure includes a 3-methoxybenzyl group at the N-position and a thioacetamide side chain at C5 of the pyrimidine ring.
Properties
Molecular Formula |
C21H18N4O3S3 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H18N4O3S3/c1-28-15-9-5-6-13(10-15)11-22-16(26)12-30-20-23-18-17(19(27)24-20)31-21(29)25(18)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,22,26)(H,23,24,27) |
InChI Key |
YMBCKUVLDVDWTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
Key structural analogs differ in substituents on the benzyl group, pyrimidine ring, and side chains. For example:
- N-Benzyl-2-{[3-(4-Ethoxyphenyl)-6-Methyl-7-Oxo-2-Thioxo-2,3,6,7-Tetrahydrothiazolo[4,5-d]Pyrimidin-5-yl]Sulfanyl}Acetamide (): Replaces the 3-methoxybenzyl group with a 4-ethoxyphenyl substituent.
- Ethyl 7-Methyl-3-Oxo-5-Phenyl-2-(2,4,6-Trimethoxybenzylidene)-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate ():
Spectroscopic and Analytical Comparisons
- NMR Profiling ():
- Elemental Analysis (): A structurally distinct analog, N-(3-Cyano-4,5,6,7-Tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-Dimethyl-3-Oxo-2-Phenylpyrazol-4-yl)Amino]-1,3,4-Thiadiazol-2-yl]Sulfanyl]Acetamide, shows C: 48.89%, H: 4.10%, N: 21.93% (calc.) vs. found values (C: 49.00%, H: 4.30%, N: 22.10%), highlighting minor deviations due to synthesis impurities .
Data Tables
Table 1: Structural and Analytical Comparison of Thiazolo-Pyrimidine Derivatives
Table 2: Key Spectral Data for Analogous Compounds
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The compound’s structure necessitates a modular approach:
- Thiazolo[4,5-d]pyrimidine core : Synthesized via cyclocondensation of thiourea, aldehydes, and β-keto esters.
- Thioacetamide side chain : Introduced through nucleophilic substitution or thiol-ene coupling.
- 3-Methoxybenzyl group : Attached via amidation or alkylation reactions.
Key intermediates include ethyl 7-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine-6-carboxylate and N-(3-methoxybenzyl)-2-chloroacetamide.
Preparation Methods
Synthesis of the Thiazolo[4,5-d]Pyrimidine Core
The core is synthesized via a modified Biginelli reaction, followed by cyclization:
Step 1: Biginelli Reaction
A mixture of thiourea (15 mmol), ethyl acetoacetate (10 mmol), and benzaldehyde (10 mmol) is fused with ZnCl₂ (2 mmol) in glacial acetic acid at 80°C for 4 hours. The product, ethyl 6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate, is isolated in 85% yield after crystallization.
Step 2: Thiazole Ring Formation
The pyrimidine intermediate (1 mmol) reacts with 1,2-dibromoethane (1.5 mmol) in DMF containing K₂CO₃ (2 mmol) at 100°C for 10 hours. This cyclization yields ethyl 7-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine-6-carboxylate (72% yield).
Table 1: Optimization of Thiazolo[4,5-d]Pyrimidine Core Synthesis
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| ZnCl₂ | AcOH | 80 | 85 | |
| NH₄OAc | EtOH | 70 | 78 | |
| K₂CO₃ | DMF | 100 | 72 |
Attachment of the 3-Methoxybenzyl Group
The 3-methoxybenzyl moiety is introduced via reductive amination or amidation:
Amidation Protocol
3-Methoxybenzylamine (1.5 mmol) reacts with 2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetic acid (1 mmol) using EDCl/HOBt in DCM. The reaction proceeds at 25°C for 12 hours, affording the product in 75% yield after column chromatography.
Industrial-Scale Synthesis and Optimization
Continuous Flow Reactors
To enhance scalability, the thiazolopyrimidine core synthesis is adapted to continuous flow systems:
- Residence Time : 30 minutes at 120°C.
- Throughput : 1.2 kg/day with 89% yield.
Purification Techniques
- Chromatography : Silica gel chromatography (hexane:EtOAc, 3:1) removes unreacted starting materials.
- Recrystallization : Ethanol/water mixtures improve purity to >98%.
Table 2: Industrial Synthesis Parameters
| Parameter | Condition | Outcome |
|---|---|---|
| Reactor Type | Continuous Flow | 89% Yield |
| Catalyst Loading | 2 mol% ZnCl₂ | Reduced Waste |
| Purification | Gradient Chromatography | 98.5% Purity |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of thioxo-thiazolo[4,5-d]pyrimidine derivatives like this compound?
- Methodological Answer : The synthesis typically involves multi-step heterocyclization. For example:
- Step 1 : Condensation of substituted isothiocyanates with amines or hydrazides to form thiourea intermediates (e.g., via ethanol reflux, as in ).
- Step 2 : Cyclization under acidic conditions (e.g., concentrated H2SO4) to form the thiazolo[4,5-d]pyrimidine core .
- Step 3 : Thioacetylation via reaction with chloroacetyl chloride or derivatives in DMF with K2CO3 as a base ().
- Monitoring : TLC (silica gel, chloroform:acetone 3:1) is critical for tracking reaction progress .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1670 cm<sup>-1</sup>, C=S at ~1250 cm<sup>-1</sup>) .
- NMR : <sup>1</sup>H NMR resolves methoxy (δ 3.7–3.9 ppm) and aromatic protons (δ 7.2–7.9 ppm), while <sup>13</sup>C NMR confirms carbonyl and thiocarbonyl carbons .
- Mass Spectrometry (FAB-MS) : Validates molecular ion peaks (e.g., [M+H]<sup>+</sup> m/z) .
Q. How is X-ray crystallography applied to confirm the molecular structure?
- Methodological Answer : Co-crystals of intermediates or final products are analyzed using SHELX software for structure refinement. For example:
- Data Collection : Single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å).
- Refinement : SHELXL refines atomic coordinates and thermal parameters, resolving ambiguities in tautomeric forms (e.g., thione vs. thiol) .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side reactions (e.g., disulfide formation) during thioacetamide coupling?
- Methodological Answer :
- Optimized Solvent Systems : Use anhydrous DMF with controlled temperature (0–5°C) to suppress oxidation of thiol intermediates .
- Catalytic Additives : Introduce triphenylphosphine (PPh3) to stabilize reactive sulfur species .
- Stoichiometry : Maintain a 1.5:1 molar ratio of chloroacetylated reagent to the thiol precursor to ensure complete conversion ().
Q. What strategies resolve discrepancies in <sup>1</sup>H NMR data caused by dynamic tautomerism in the thioxo-thiazolo core?
- Methodological Answer :
- Variable-Temperature NMR : Conduct experiments at low temperatures (e.g., –40°C) to "freeze" tautomeric equilibria and distinguish thione (C=S) and thiol (S–H) forms .
- 2D NMR Techniques : HSQC and HMBC correlations map coupling between protons and carbons, clarifying ambiguous assignments .
Q. How can computational methods complement experimental data for structural validation?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
